molecular formula C15H12F3IO3S B14131436 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate

Cat. No.: B14131436
M. Wt: 456.2 g/mol
InChI Key: UNCKJUAEGOFBRT-UHFFFAOYSA-M
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Description

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H12I.CF3O3S and a molecular weight of 456.22 . This compound is known for its unique structure, which includes an iodinium ion and a trifluoromethanesulfonate group. It is typically used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves several steps. One common method includes the iodination of a dibenzo compound followed by methylation and subsequent reaction with trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction could produce deiodinated products .

Scientific Research Applications

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The iodinium ion can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethanesulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to its specific methylation pattern, which can influence its reactivity and interaction with molecular targets. This makes it particularly useful in applications where precise control over chemical properties is required .

Properties

Molecular Formula

C15H12F3IO3S

Molecular Weight

456.2 g/mol

IUPAC Name

5,11-dimethyl-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate

InChI

InChI=1S/C14H12I.CHF3O3S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9;2-1(3,4)8(5,6)7/h3-8H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

UNCKJUAEGOFBRT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)C3=C([I+]2)C=C(C=C3)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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